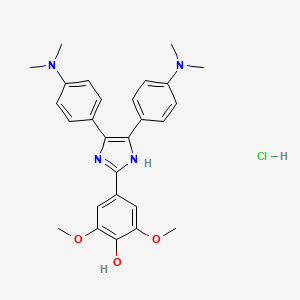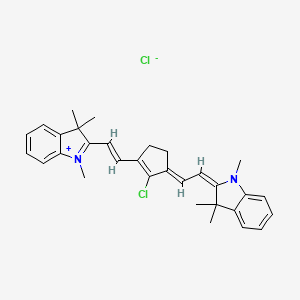
IR-797 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IR-797 (chloride) is a near-infrared dye with the chemical formula C31H34Cl2N2 and a molecular weight of 505.52 g/mol . It is known for its strong absorption maxima near 700 nm and exhibits aggregation-induced emission properties . This compound is primarily used in scientific research due to its unique optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of IR-797 (chloride) involves the reaction of 2-chloro-3-(2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-1-cyclopenten-1-yl-ethenyl]-1,3,3-trimethyl-3H-indolium chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as methanol and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of IR-797 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .
Análisis De Reacciones Químicas
Types of Reactions
IR-797 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
IR-797 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in imaging techniques to study biological processes at the cellular and molecular levels.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Applied in the development of advanced materials and technologies, such as sensors and photonic devices
Mecanismo De Acción
The mechanism of action of IR-797 (chloride) involves its ability to absorb and emit light in the near-infrared region. This property is due to the compound’s unique molecular structure, which allows it to interact with light at specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
IR-797 (chloride) can be compared with other near-infrared dyes, such as:
IR-783: Another near-infrared dye with similar absorption properties but different molecular structure.
IR-780 iodide: Exhibits similar optical properties but has different chemical reactivity.
IR-775 chloride: Shares some structural similarities but differs in its specific applications and reactivity.
These comparisons highlight the uniqueness of IR-797 (chloride) in terms of its specific absorption maxima, aggregation-induced emission properties, and applications in various scientific fields.
Propiedades
Fórmula molecular |
C31H34Cl2N2 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
OATKVFFCVUJOEX-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


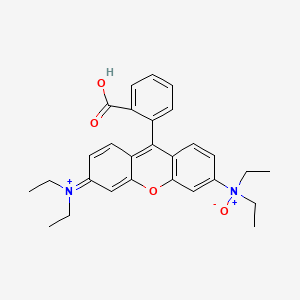
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

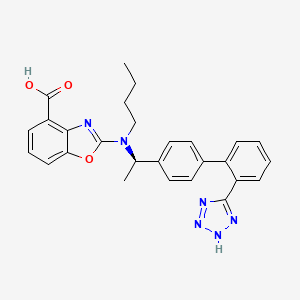

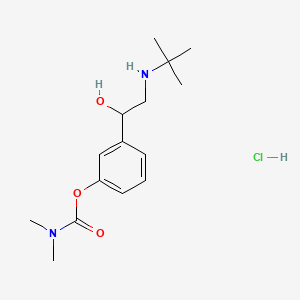
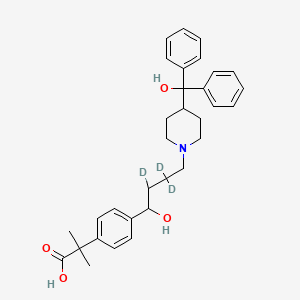

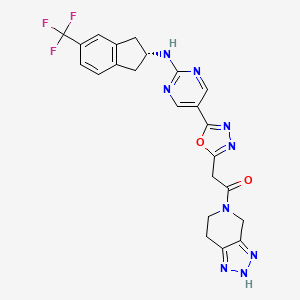
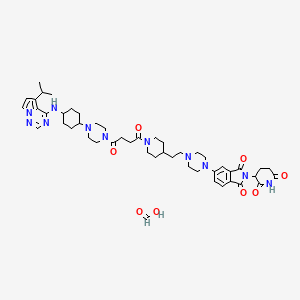
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
